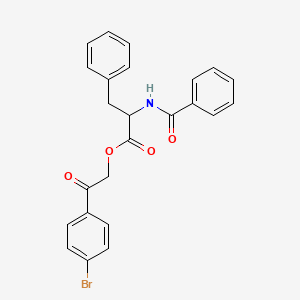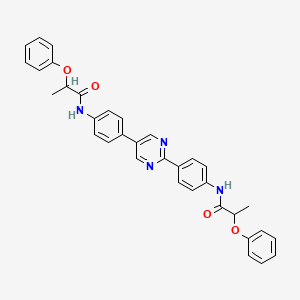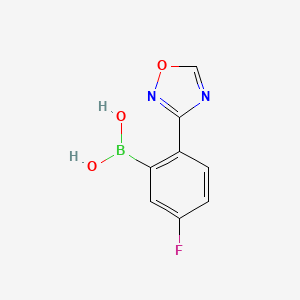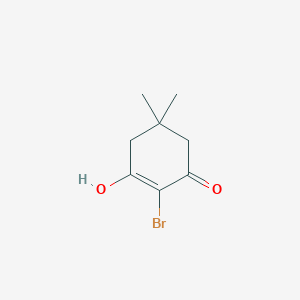![molecular formula C21H25F3N6O2 B12458362 1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B12458362.png)
1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a pyridine ring, a pyrimidine ring, and a pyrrolidine ring
Métodos De Preparación
The synthesis of 1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one involves multiple steps. One common method includes the following steps:
Formation of the pyridine ring: This can be achieved through a series of reactions starting from simple precursors like 2-chloropyridine.
Formation of the pyrimidine ring: This involves the cyclization of appropriate intermediates.
Coupling of the pyridine and pyrimidine rings: This step often requires the use of coupling agents and catalysts.
Introduction of the pyrrolidine ring: This can be done through nucleophilic substitution reactions.
Final assembly: The final step involves the coupling of the assembled intermediate with the propan-1-one moiety.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Análisis De Reacciones Químicas
1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various intermediates.
Aplicaciones Científicas De Investigación
1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Research: It is used in studies to understand its interaction with various biological targets and pathways.
Mecanismo De Acción
The mechanism of action of 1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one can be compared with similar compounds such as:
1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-2-one: This compound has a similar structure but with a different substitution pattern.
1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]butan-1-one: This compound has a longer carbon chain, which may affect its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and steric effects, which influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C21H25F3N6O2 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H25F3N6O2/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28) |
Clave InChI |
MWKYMZXCGYXLPL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B12458281.png)


![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12458295.png)




![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol](/img/structure/B12458318.png)
![2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12458334.png)


![2-[2-(7H-purin-6-ylamino)ethoxy]ethanol](/img/structure/B12458359.png)
![(2R,3R,4S,5R)-2-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12458370.png)
